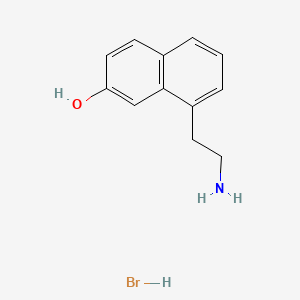

Bromhydrate de désacétyl-7-desméthylagomélatine

Vue d'ensemble

Description

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a biochemical compound with the molecular formula C12H13NO•HBr and a molecular weight of 268.15 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Agomelatine, a melatonergic antidepressant, and is often referred to as Agomelatine Impurity 10 Hydrobromide .

Applications De Recherche Scientifique

Desacetyl-7-desmethyl Agomelatine Hydrobromide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: It is utilized in the pharmaceutical industry for the synthesis and analysis of related compounds.

Mécanisme D'action

Target of Action

Desacetyl-7-desmethyl Agomelatine Hydrobromide, an analogue of Agomelatine , primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in regulating sleep-wake cycles, while serotonin receptors are involved in mood regulation .

Mode of Action

Desacetyl-7-desmethyl Agomelatine Hydrobromide acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it activates melatonin receptors, enhancing their function. As an antagonist, it blocks the action of serotonin at the 5-HT2C receptors, inhibiting their function . This dual action can lead to changes in neurotransmitter levels and receptor activity, potentially influencing mood and sleep patterns .

Biochemical Pathways

The compound’s interaction with melatonin and serotonin receptors can affect various biochemical pathways. It can resynchronize circadian rhythms, potentially correcting disruptions associated with mood disorders . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . These changes can have downstream effects on mood regulation and sleep-wake cycles .

Pharmacokinetics

It is primarily metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . These properties can impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

The molecular and cellular effects of Desacetyl-7-desmethyl Agomelatine Hydrobromide’s action are likely to be similar to those of Agomelatine. It has shown an antidepressant-like effect in animal depression models, circadian rhythm desynchronization, and in stress and anxiety models . In humans, Agomelatine has positive phase-shifting properties; it induces a phase advance of sleep, body temperature decline, and melatonin onset .

Action Environment

The action, efficacy, and stability of Desacetyl-7-desmethyl Agomelatine Hydrobromide can be influenced by various environmental factors. These may include the individual’s physiological state, presence of other medications, and liver function, given its metabolism in the liver

Analyse Biochimique

Biochemical Properties

Desacetyl-7-desmethyl Agomelatine Hydrobromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux . Additionally, it may bind to specific proteins, affecting their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

Desacetyl-7-desmethyl Agomelatine Hydrobromide has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . Furthermore, Desacetyl-7-desmethyl Agomelatine Hydrobromide can impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of Desacetyl-7-desmethyl Agomelatine Hydrobromide involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical pathway. Additionally, Desacetyl-7-desmethyl Agomelatine Hydrobromide may interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins . These interactions can result in changes in the levels of specific proteins and ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl-7-desmethyl Agomelatine Hydrobromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Desacetyl-7-desmethyl Agomelatine Hydrobromide can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Desacetyl-7-desmethyl Agomelatine Hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of Desacetyl-7-desmethyl Agomelatine Hydrobromide can result in toxic or adverse effects, including cellular damage and disruption of normal cellular function .

Metabolic Pathways

Desacetyl-7-desmethyl Agomelatine Hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing their activity and leading to changes in metabolic flux . The compound can affect the levels of specific metabolites, either increasing or decreasing their concentration, depending on the pathway involved . These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of Desacetyl-7-desmethyl Agomelatine Hydrobromide within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, Desacetyl-7-desmethyl Agomelatine Hydrobromide can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

Desacetyl-7-desmethyl Agomelatine Hydrobromide exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is important for its interactions with biomolecules and its overall biochemical activity . The subcellular distribution of Desacetyl-7-desmethyl Agomelatine Hydrobromide can influence its effects on cellular processes and overall cellular function .

Méthodes De Préparation

The synthesis of Desacetyl-7-desmethyl Agomelatine Hydrobromide involves several steps. The primary synthetic route includes the reaction of 8-(2-Aminoethyl)-2-naphthalenol with hydrobromic acid to form the hydrobromide salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

Desacetyl-7-desmethyl Agomelatine Hydrobromide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Desacetyl-7-desmethyl Agomelatine Hydrobromide is unique due to its specific structure and function as an impurity standard. Similar compounds include:

Agomelatine: The parent compound, used as an antidepressant.

Agomelatine Dimer Acetamide: Another impurity of Agomelatine, used in analytical studies.

Agomelatine Dimer Urea: A related compound with similar applications.

These compounds share structural similarities but differ in their specific applications and roles in research and industry.

Activité Biologique

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a derivative of agomelatine, an atypical antidepressant known for its unique mechanism of action involving melatonergic receptors and serotonin pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in treating mood disorders, and potential implications based on recent research findings.

Desacetyl-7-desmethyl Agomelatine Hydrobromide primarily acts as an agonist at melatonin receptors (MT1 and MT2) and as a neutral antagonist at the 5-HT2C serotonin receptor. This dual action is significant for several reasons:

- Melatonergic Activity : By stimulating MT1 and MT2 receptors, the compound helps regulate circadian rhythms and sleep-wake cycles, which are often disrupted in depressive disorders .

- Serotonin Modulation : The antagonistic effect on 5-HT2C receptors may enhance dopaminergic and noradrenergic activity, contributing to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of Desacetyl-7-desmethyl Agomelatine Hydrobromide indicates rapid absorption with a bioavailability of approximately 80%. It is extensively metabolized in the liver, with renal excretion accounting for about 80% of the drug clearance. Notably, impaired liver function can significantly increase drug exposure, necessitating careful monitoring in patients with hepatic conditions .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of agomelatine and its derivatives in treating major depressive disorder (MDD). Key findings include:

- Clinical Trials : In trials involving over 7,900 patients, agomelatine demonstrated significant antidepressant effects compared to placebo, particularly in patients with severe depression (baseline Hamilton Depression Rating Scale scores ≥25) .

- Long-term Efficacy : A relapse prevention trial indicated that patients who responded to initial treatment with agomelatine maintained their improvement over six months when continued on the medication compared to those switched to placebo .

Comparative Efficacy

A comparative analysis of Desacetyl-7-desmethyl Agomelatine Hydrobromide with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) shows promising results:

| Study Parameter | Desacetyl-7-desmethyl Agomelatine | SSRIs (e.g., Fluoxetine) |

|---|---|---|

| Reduction in HAM-D Score | Significant (p < 0.001) | Variable results |

| Tolerability | High | Moderate |

| Improvement in Sleep Quality | Notable | Less effective |

This table summarizes findings that suggest Desacetyl-7-desmethyl Agomelatine may offer advantages in tolerability and sleep improvement compared to traditional SSRIs.

Case Studies

Several case studies highlight the versatility of Desacetyl-7-desmethyl Agomelatine in clinical practice:

- ADHD Treatment : A 13-year-old female with severe ADHD showed improvement when treated with Desacetyl-7-desmethyl Agomelatine alongside methylphenidate, indicating its potential beyond depression .

- Insomnia Management : In adults suffering from both depression and insomnia, this compound has been reported to effectively improve sleep quality while alleviating depressive symptoms .

Safety Profile

While Desacetyl-7-desmethyl Agomelatine is generally well-tolerated, some adverse effects have been noted:

- Hepatic Concerns : There have been reports of liver enzyme elevations and rare cases of severe liver injury associated with agomelatine use. Monitoring liver function is crucial during treatment .

- Other Side Effects : Common side effects include gastrointestinal disturbances and transient headaches, but these are typically mild and resolve upon discontinuation or dose adjustment .

Propriétés

IUPAC Name |

8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKMSWFEISQKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.